Cyclosporin H: A Technical Guide to its Mechanism of Action in Enhancing Lentiviral Transduction
Cyclosporin H: A Technical Guide to its Mechanism of Action in Enhancing Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin H (CsH) has emerged as a potent enhancer of lentiviral vector transduction, particularly in clinically relevant cell types such as hematopoietic stem and progenitor cells (HSPCs). This technical guide provides an in-depth overview of the molecular mechanisms underpinning the activity of CsH, distinguishing its action from the well-characterized immunosuppressant Cyclosporin A (CsA). The primary mechanism of CsH involves the transient degradation of the host restriction factor Interferon-Induced Transmembrane Protein 3 (IFITM3), thereby overcoming a key barrier to vesicular stomatitis virus G (VSV-G) pseudotyped lentiviral entry. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Overcoming Innate Immune Restriction
Cyclosporin H significantly enhances lentiviral transduction efficiency by targeting and overcoming an intrinsic host cell defense mechanism.[1][2] Unlike Cyclosporin A, which can inhibit lentiviral infection in some cell types by disrupting the interaction between the viral capsid and the host protein cyclophilin A (CypA), Cyclosporin H's primary mechanism is independent of CypA.[1][3]
The key molecular target of Cyclosporin H in the context of lentiviral transduction is the Interferon-Induced Transmembrane Protein 3 (IFITM3) .[1][2] IFITM3 is a constitutively expressed antiviral protein in hematopoietic stem cells that potently restricts the entry of VSV-G pseudotyped lentiviruses.[1][2]
The mechanism proceeds as follows:
-
IFITM3-Mediated Restriction: In naive HSPCs, IFITM3 is present and acts as a barrier to lentiviral entry.[1][4]
-
Cyclosporin H Action: Treatment with Cyclosporin H leads to the rapid and transient degradation of the IFITM3 protein.[1]
-
Enhanced Viral Entry: The reduction in IFITM3 levels removes this restriction, allowing for more efficient entry of VSV-G pseudotyped lentiviral vectors into the target cells.[1][2]
-
Increased Transduction Efficiency: This enhanced entry leads to a significant increase in the overall efficiency of lentiviral transduction and subsequent gene transfer and editing.[1][2][5]
This mechanism has been shown to be effective in both human and murine hematopoietic stem and progenitor cells.[4][5]
Quantitative Data on Transduction Enhancement
The addition of Cyclosporin H during lentiviral transduction leads to a marked increase in various measures of transduction efficiency. The following tables summarize the quantitative impact of CsH as reported in key studies.
| Cell Type | Vector Type | Transduction Enhancement Metric | Fold Increase with CsH | Reference |
| Human mPB-CD34+ cells | IDUA-LV (clinical grade) | In vivo transduction efficiency | Significantly higher gene marking | [1] |
| Murine HSCs (LSK+CD48-CD150+CD34low) | LV-eGFP | Percentage of transduced cells | ~2-fold | [5] |
| Murine GMPs (LK+CD34+CD16/32hi) | LV-eGFP | Percentage of transduced cells | ~2.5-fold | [5] |
| Human Cord Blood CD34+ cells | LV-GFP | Vector Copy Number (VCN) | Enhanced | [6] |
| Human Cord Blood CD34+ cells | GLOBE-AS3 (anti-sickling) | Transgene Expression | Enhanced | [6] |
| Experiment Type | Cell Type | Measurement | Outcome with CsH | Reference |
| Multi-vector Transduction | Murine GMPs | Percentage of triple-infected cells | Robust increase compared to single vector | [5] |
| Long-term Repopulation | Human mPB-CD34+ cells in NSG mice | Long-term engraftment and transduction | Higher long-term engraftment and transduction | [1] |
| Colony-Forming Cell Assay | Human Cord Blood CD34+ cells | Number of colonies | Unaffected (unless at very high VCN) | [6] |
Experimental Protocols
Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells with Cyclosporin H
This protocol is adapted from methodologies described for the transduction of human and murine HSPCs.[1][5][7][8]
Materials:
-
Hematopoietic Stem and Progenitor Cells (e.g., human CD34+ cells or murine LSK cells)
-
Complete cell culture medium appropriate for HSPCs
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-3, IL-6)
-
Lentiviral vector stock
-
Cyclosporin H (CsH) solution (e.g., 10 mM stock in DMSO)
-
Hexadimethrine bromide (Polybrene) or other transduction enhancers (optional)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved HSPCs or isolate fresh cells.
-
Culture the cells for a pre-stimulation period (e.g., 22-24 hours) in complete medium supplemented with the appropriate cytokine cocktail.[3]
-
Plate the cells at a desired density (e.g., 1.6 x 10^4 cells/well in a 96-well plate) in fresh medium containing cytokines.[8]
-
-
Transduction:
-
Add Cyclosporin H to the cell culture medium to a final concentration of 8-10 µM.[3] It is most effective when added concurrently with the vector.[1]
-
(Optional) Add Polybrene to a final concentration of 8 µg/mL to enhance transduction. Note: Some primary cells are sensitive to Polybrene, so a control without it should be included.[7][8]
-
Add the lentiviral vector at the desired Multiplicity of Infection (MOI).
-
Gently mix the contents of the wells.
-
Incubate the cells for 14-20 hours at 37°C and 5% CO2.[3][7]
-
-
Post-Transduction:
-
After the incubation period, remove the medium containing the lentiviral particles and CsH.
-
Wash the cells once with fresh medium.
-
Resuspend the cells in fresh complete medium with cytokines and continue to culture for subsequent analysis.
-
For stable cell line generation, selection with an appropriate antibiotic (e.g., puromycin) can be initiated 48-72 hours post-transduction.[9]
-
Measurement of Transduction Efficiency by Flow Cytometry
This protocol is for determining the percentage of transduced cells expressing a fluorescent reporter (e.g., GFP).[10][11][12]
Materials:
-
Transduced and non-transduced (control) cells
-
Flow cytometer
-
FACS tubes
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
Procedure:
-
Sample Preparation:
-
Approximately 72 hours post-transduction, harvest the cells.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells by resuspending the pellet in cold PBS and centrifuging again. Repeat this step.
-
Resuspend the final cell pellet in an appropriate volume of cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Set the gates on the flow cytometer using the non-transduced control cells to define the negative population.
-
Acquire data for the transduced cell samples.
-
The percentage of fluorescently positive cells represents the transduction efficiency. For accurate titer calculations, it is recommended to use dilutions that result in 2-20% positive cells to minimize the probability of multiple transduction events per cell.[13]
-
Lentiviral Titer Determination by p24 ELISA
This protocol provides a method to determine the physical titer of a lentiviral stock by quantifying the p24 capsid protein.[14][15][16][17]
Materials:
-
Lentiviral supernatant
-
p24 ELISA kit (commercial kits are widely available)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Lyse the viral particles in the supernatant using the lysis buffer provided in the kit to release the p24 protein.[14]
-
Dilute the samples as recommended by the kit manufacturer (e.g., 750 to 3000-fold).
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:
-
Adding diluted samples and p24 standards to a 96-well plate pre-coated with an anti-p24 capture antibody.
-
Incubating to allow p24 to bind.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated anti-p24 secondary antibody, followed by another incubation and wash.
-
Adding streptavidin-HRP, followed by an incubation and wash.
-
Adding a colorimetric substrate (e.g., TMB) and incubating to develop the color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
-
The physical titer (viral particles/mL) can be estimated from the p24 concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CsH-Mediated Enhancement of Lentiviral Transduction
Caption: Mechanism of Cyclosporin H in overcoming IFITM3-mediated restriction of lentiviral entry.
Experimental Workflow for Assessing CsH Effect on Lentiviral Transduction
Caption: A typical experimental workflow to evaluate the effect of Cyclosporin H on lentiviral transduction efficiency.
References
- 1. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin H Improves the Transduction of CD34+ Cells with an Anti-Sickling Globin Vector, a Possible Therapeutic Approach for Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. genscript.com [genscript.com]
- 13. Is there a protocol for titering lentivirus by flow cytometry (FACS)? [horizondiscovery.com]
- 14. Rapid lentivirus titration by p24 ELISA [takarabio.com]
- 15. Lentivirus titration by p24 ELISA [takarabio.com]
- 16. en.hillgene.com [en.hillgene.com]
- 17. genscript.com [genscript.com]
